Ullmann C–O Coupling Yield: Optimized Conditions (DMAC/CuI) vs. Original Patented Method (DMSO/CuI) for Intermediate 4 Preparation
The preparation of this compound via Ullmann-type C–O coupling between 3,6-dichloro-4-isopropylpyridazine (3) and 4-amino-2,6-dichlorophenol was systematically optimized. The original patented procedure (K₂CO₃ 4 equiv, CuI, DMSO, 90 °C, 24 h) afforded intermediate 4 in 66% isolated yield with 89% HPLC purity. Systematic solvent screening identified DMAC as the superior solvent, achieving an 81% isolated yield with 90% HPLC purity — a 15 percentage-point absolute yield increase [1]. Replacing CuI with KI reduced yield to 43%, while omitting the catalyst entirely resulted in no detectable product, confirming that CuI is essential [1]. This data directly informs procurement decisions: material produced under optimized DMAC conditions provides a 23% relative yield advantage over the patented DMSO method.
| Evidence Dimension | Isolated yield of intermediate 4 in Ullmann C–O coupling |
|---|---|
| Target Compound Data | 81% isolated yield, 90% HPLC purity (DMAC, K₂CO₃ 3 equiv, CuI 0.5 equiv, 90 °C, 24 h) |
| Comparator Or Baseline | 66% isolated yield, 89% HPLC purity (DMSO, K₂CO₃ 4 equiv, CuI, patented conditions) |
| Quantified Difference | Absolute yield improvement: +15 percentage points (relative improvement: 22.7%); comparable purity (90% vs 89%) |
| Conditions | 32.0 g scale based on 3,6-dichloro-4-isopropylpyridazine; HPLC purity determined by percentage peak area at 254 nm |
Why This Matters
Procurement of intermediate 4 produced under the optimized DMAC conditions yields 15% more usable material per unit of starting material compared to material synthesized under the original patented conditions, directly reducing cost per gram of downstream Resmetirom API.
- [1] Cui Y, Zhang J, Liu S, et al. An Alternate and Efficient Synthetic Process for a Metabolic Dysfunction-Associated Steatohepatitis Drug: Resmetirom. Organic Process Research & Development. 2025; Table 2, entries 1 and 11. View Source
